(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide
Description
The compound (S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide (CAS: 480444-15-3) is a chiral sulfonamide derivative containing a 4,5-dihydrooxazole (oxazoline) ring. Its molecular formula is C₁₄H₂₀N₂O₃S (MW: 296.39 g/mol), and it is used as an intermediate in pharmaceutical synthesis, particularly in the development of enantioselective catalysts and bioactive molecules . The (S)-configuration at the oxazoline ring’s stereocenter is critical for its interactions in asymmetric catalysis and receptor binding .
Structure
3D Structure
Properties
IUPAC Name |
N-[2-methyl-6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-9(2)12-8-19-14(15-12)11-7-5-6-10(3)13(11)16-20(4,17)18/h5-7,9,12,16H,8H2,1-4H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLDECJIUSCXOX-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC(CO2)C(C)C)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C2=N[C@H](CO2)C(C)C)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide typically involves multiple steps:
Formation of the Oxazoline Ring: The oxazoline ring can be synthesized from the corresponding amino alcohol through cyclization with an appropriate reagent such as thionyl chloride or phosphorus oxychloride.
Introduction of the Isopropyl Group: The isopropyl group is usually introduced via alkylation reactions using isopropyl halides in the presence of a base like potassium carbonate.
Attachment of the Methanesulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxy or keto derivatives.
Reduction: Reduction reactions can target the oxazoline ring, potentially converting it to an amino alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Hydroxy or keto derivatives of the isopropyl group.
Reduction: Amino alcohol derivatives from the oxazoline ring.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Medically, this compound shows potential as a pharmaceutical intermediate. Its structural features suggest it could be modified to develop new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring and methanesulfonamide group are key functional groups that facilitate binding to these targets, potentially inhibiting or modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Enantiomeric Pair: (R)-Isomer
The (R)-enantiomer (CAS: 871360-40-6) shares identical molecular formula and weight but differs in stereochemistry. Key distinctions include:
- Stereochemical Impact : The (S)-isomer is reported to exhibit higher catalytic activity in asymmetric reactions, such as rhodium-mediated transformations, due to optimal spatial orientation of the oxazoline ring .
- Physicochemical Properties : Predicted properties for the (R)-isomer include a boiling point of 436.4 ± 55.0°C and pKa of 8.47 ± 0.10, though experimental data for the (S)-isomer remain unspecified .
| Property | (S)-Isomer | (R)-Isomer |
|---|---|---|
| CAS Number | 480444-15-3 | 871360-40-6 |
| Configuration | S | R |
| Catalytic Activity | High (e.g., Rh complexes) | Lower |
| Predicted Boiling Point | N/A | 436.4 ± 55.0°C |
Urea Derivatives: Ox-6 and Ox-7
Compounds Ox-6 and Ox-7 () are urea-containing analogs with oxazoline moieties. Key differences include:
- Functional Groups : Replacement of methanesulfonamide with urea linkages.
- Physical Properties :
- Ox-6 : MW 281.39 g/mol, m.p. 103–104°C, [α]²⁰D = -39.45°
- Ox-7 : MW 289.37 g/mol, m.p. 189–190°C, [α]²⁰D = -43.12°
- Applications : Primarily studied as chiral ligands or intermediates, contrasting with the sulfonamide’s role in catalysis or medicinal chemistry .
| Property | Target Compound | Ox-6 | Ox-7 |
|---|---|---|---|
| Functional Group | Methanesulfonamide | Urea | Urea |
| Melting Point | Not Reported | 103–104°C | 189–190°C |
| Optical Rotation | Not Reported | -39.45° | -43.12° |
Structural Analogs: Substituted Sulfonamides
A phenyl-substituted analog (S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide () differs in:
- Substituent : A phenyl group replaces the methyl group on the benzene ring.
- Molecular Weight : 358.45 g/mol (vs. 296.39 g/mol), impacting lipophilicity and bioavailability.
- Applications : The bulkier phenyl group may enhance binding affinity in protein targets but reduce solubility .
Biological Activity
(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H20N2O3S
- Molecular Weight : 296.39 g/mol
- CAS Number : 871360-40-6
The compound is believed to exert its biological effects through multiple pathways, primarily involving inhibition of specific enzymes and modulation of receptor activity. The oxazoline moiety in the structure suggests potential interactions with biological targets related to enzyme inhibition and receptor binding.
Biological Activity
-
Antimicrobial Activity
- Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
- Case Study : A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL.
-
Anticancer Properties
- Research has suggested the compound may have anticancer activity, particularly in inhibiting cell proliferation in certain cancer cell lines.
- Case Study : In vitro assays demonstrated that the compound reduced the viability of breast cancer cells by inducing apoptosis.
-
Anti-inflammatory Effects
- The compound has been observed to modulate inflammatory pathways, potentially reducing cytokine production.
- Case Study : Animal models treated with the compound showed decreased levels of pro-inflammatory cytokines in response to induced inflammation.
Data Tables
| Biological Activity | Target Organism/Cell Line | Concentration (µg/mL) | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 | Significant inhibition |
| Antimicrobial | Escherichia coli | 10 | Significant inhibition |
| Anticancer | Breast cancer cell line | Varies | Reduced viability |
| Anti-inflammatory | Animal model | N/A | Decreased cytokines |
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, exploring its pharmacokinetics and potential therapeutic applications. The compound's ability to penetrate cellular membranes and interact with intracellular targets has been a focal point for ongoing research.
Q & A
Q. What are the recommended synthetic routes for preparing (S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide, and what are critical purity considerations?
- Methodological Answer: The compound is synthesized via chiral oxazoline ring formation, typically using (S)-valinol or similar amino alcohols as chiral precursors. Key steps include cyclization of isopropyl-substituted oxazoline intermediates and subsequent sulfonylation . Critical purity considerations involve chiral HPLC (e.g., Chiralpak® columns) to confirm enantiomeric excess (>99% ee) and eliminate diastereomeric impurities. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is recommended for final purification .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer:
- 1H/13C NMR : Assign diastereotopic protons in the 4,5-dihydrooxazole ring (δ 3.5–4.5 ppm) and confirm methyl groups (δ 1.2–2.1 ppm) .
- X-ray crystallography : Resolves absolute (S)-configuration and intramolecular hydrogen bonding between sulfonamide and oxazoline oxygen .
- FT-IR : Confirms sulfonamide S=O stretches (1320–1160 cm⁻¹) and oxazoline C=N (1669 cm⁻¹) .
Q. What are the primary safety protocols for handling this compound in laboratory settings?
- Methodological Answer:
- Hazard Codes : H315 (skin irritation), H319 (eye irritation) .
- Handling : Use nitrile gloves, fume hoods, and explosion-proof equipment (due to flammability warnings, H225) .
- Storage : Inert atmosphere (argon/N₂) at 2–8°C to prevent hydrolysis of the oxazoline ring .
Advanced Research Questions
Q. How can density-functional theory (DFT) elucidate the electronic and steric effects of the isopropyl-dihydrooxazole moiety on sulfonamide reactivity?
- Methodological Answer: Hybrid functionals (e.g., B3LYP) with exact exchange corrections (e.g., Becke’s 1993 method) model steric hindrance from the isopropyl group and electron-withdrawing effects of the oxazoline ring . Basis sets like 6-31G(d) optimize geometries, while NBO analysis quantifies hyperconjugative interactions between sulfonamide S=O and oxazoline C=N .
Q. What role does this compound play in enantioselective catalysis, particularly in asymmetric hydrogenation?
- Methodological Answer: The (S)-configured oxazoline acts as a chiral ligand in Rh(I) or Cu(II) complexes for asymmetric hydrogenation of α,β-unsaturated ketones. Key studies show >90% ee using [Rh(COD)((S)-oxazoline)]BF₄ catalysts, with steric bulk from the isopropyl group enhancing enantioselectivity . Mechanistic studies via Eyring plots and kinetic isotopic effects (KIE) reveal rate-limiting oxidative addition steps .
Q. How does the compound’s stereochemistry influence its bioactivity in biofilm inhibition (e.g., Carolacton derivatives)?
- Methodological Answer: The (S)-configuration is critical for binding to bacterial quorum-sensing receptors. SAR studies show that methyl substitution at the phenyl ring (vs. methoxy in R-isomers) improves lipophilicity (logP = 2.8) and biofilm penetration . In vitro assays (e.g., Streptococcus mutans biofilms) demonstrate EC₅₀ values of 1.2 µM, with enantiomer-specific activity loss (R-form EC₅₀ > 50 µM) .
Q. What analytical strategies resolve contradictions in reported thermodynamic stability data for this compound?
- Methodological Answer: Discrepancies in melting points (reported 145–152°C) arise from polymorphic forms. Use DSC to identify endothermic peaks and variable-temperature XRD to track lattice transitions. Solubility studies in DMSO/water (1:4) at 25°C show 8.7 mg/mL, with degradation kinetics monitored via LC-MS (t₁/₂ = 72 h at pH 7.4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
